molecular formula C10H21N3O3S B13476533 (2R,6S)-2,6-dimethyl-4-(piperazine-1-sulfonyl)morpholine

(2R,6S)-2,6-dimethyl-4-(piperazine-1-sulfonyl)morpholine

Cat. No.: B13476533
M. Wt: 263.36 g/mol
InChI Key: UKZQHJCAHARRPC-AOOOYVTPSA-N
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Description

(2R,6S)-2,6-dimethyl-4-(piperazine-1-sulfonyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-dimethyl-4-(piperazine-1-sulfonyl)morpholine typically involves the reaction of morpholine derivatives with piperazine and sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-dimethyl-4-(piperazine-1-sulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2R,6S)-2,6-dimethyl-4-(piperazine-1-sulfonyl)morpholine is used as an intermediate in the synthesis of various organic compounds

Biology

In biological research, this compound may be used to study the interactions between morpholine derivatives and biological targets. It can serve as a model compound to investigate the binding affinity and specificity of morpholine-based drugs.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-dimethyl-4-(piperazine-1-sulfonyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s sulfonyl group can form strong interactions with these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,6S)-2,6-dimethylmorpholine: Lacks the piperazine and sulfonyl groups, resulting in different chemical properties.

    4-(piperazine-1-sulfonyl)morpholine: Similar structure but without the dimethyl groups, affecting its reactivity and applications.

    2,6-dimethyl-4-(piperazine-1-sulfonyl)piperidine: A piperidine derivative with similar functional groups but different ring structure.

Uniqueness

(2R,6S)-2,6-dimethyl-4-(piperazine-1-sulfonyl)morpholine is unique due to its combination of morpholine, piperazine, and sulfonyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H21N3O3S

Molecular Weight

263.36 g/mol

IUPAC Name

(2S,6R)-2,6-dimethyl-4-piperazin-1-ylsulfonylmorpholine

InChI

InChI=1S/C10H21N3O3S/c1-9-7-13(8-10(2)16-9)17(14,15)12-5-3-11-4-6-12/h9-11H,3-8H2,1-2H3/t9-,10+

InChI Key

UKZQHJCAHARRPC-AOOOYVTPSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)S(=O)(=O)N2CCNCC2

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)N2CCNCC2

Origin of Product

United States

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